9-b-D-arabinofuranosyl-6-chloro-9H-Purine
Descripción
Historical Context and Evolution of Purine (B94841) Nucleoside Analogs in Research
The study of purine nucleoside analogs has a rich history intertwined with the development of modern pharmacology and molecular biology. nih.govmdpi.com The initial impetus for synthesizing these compounds stemmed from the goal of creating antimetabolites—molecules that mimic natural metabolites and interfere with cellular processes. wikipedia.org This approach proved particularly fruitful in cancer therapy, where the aim is to disrupt the rapid proliferation of malignant cells by inhibiting DNA replication. wikipedia.orgnih.gov
Early research in the mid-20th century led to the discovery of seminal purine analogs like 6-mercaptopurine (B1684380) and thioguanine, which are still in clinical use. researchgate.net These early successes spurred further exploration into modifying both the purine base and the sugar moiety of nucleosides. acs.orgnih.gov The evolution of this field has been marked by a continuous quest for analogs with increased potency, selectivity, and metabolic stability. nih.govnih.gov Over the decades, this has led to the development of numerous nucleoside analogs for the treatment of viral infections and cancer. nih.govnih.gov The ongoing exploration of this chemical space continues to yield novel compounds with diverse biological activities. nih.govtubitak.gov.tr
Rationale for Arabinofuranosyl Moiety in Nucleoside Analog Design
The strategic incorporation of an arabinofuranosyl sugar in place of a ribose moiety is a key design element in many nucleoside analogs. nih.govmdpi.com The primary difference between arabinose and ribose lies in the stereochemistry at the 2'-carbon of the sugar ring. nih.gov In arabinose, the 2'-hydroxyl group is in the up or β configuration, oriented on the same side as the 5'-hydroxyl group, whereas in ribose, it is in the down or α position. This seemingly subtle change has profound consequences for the molecule's three-dimensional structure and its interaction with cellular enzymes. nih.gov
The presence of the 2'-hydroxyl group in the arabino configuration can hinder the rotation around the glycosidic bond, which connects the sugar to the purine base. This can favor a specific conformation that may be more or less suitable for binding to the active sites of target enzymes, such as DNA and RNA polymerases or nucleoside kinases. Furthermore, the arabinofuranosyl moiety can confer resistance to degradation by certain enzymes, thereby increasing the compound's metabolic stability and bioavailability. nih.gov The unique biological activities of arabinoside-containing compounds have made them a cornerstone in the development of antiviral and anticancer agents. nih.govmdpi.com
Structural Significance of Halogenation at C2 and C6 Positions in Purine Ring
Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into the purine ring, is another critical modification in the design of nucleoside analogs. nih.gov The C2 and C6 positions of the purine ring are particularly common sites for halogenation. mdpi.com The introduction of a halogen at these positions can significantly alter the electronic properties, lipophilicity, and steric profile of the nucleoside. researchgate.netmdpi.com
From a chemical standpoint, halogens are electronegative atoms that can withdraw electron density from the purine ring, influencing its reactivity and the pKa of nearby protons. This can affect the hydrogen bonding patterns with target enzymes. Moreover, the size of the halogen atom can be systematically varied (F < Cl < Br < I), allowing for fine-tuning of the steric interactions within a binding pocket. nih.gov For instance, introducing a halogen at the C2 position can render the nucleoside resistant to deamination by adenosine (B11128) deaminase, a key catabolic enzyme. mdpi.com Similarly, a halogen at the C6 position, such as chlorine, serves as a versatile chemical handle. It can act as a leaving group, facilitating the synthesis of a wide array of 6-substituted purine nucleosides with diverse functionalities. nih.govfiu.edu
Table 1: Key Structural Modifications and Their Significance
| Structural Modification | Position | Rationale and Significance |
|---|---|---|
| Arabinofuranosyl Moiety | Sugar Ring | Alters stereochemistry at the 2'-carbon, influencing molecular conformation and interaction with enzymes. Can enhance metabolic stability. nih.gov |
| Halogenation (e.g., Cl) | C2 of Purine | Modifies electronic properties and can confer resistance to enzymatic degradation (e.g., by adenosine deaminase). mdpi.com |
| Halogenation (e.g., Cl) | C6 of Purine | Acts as a versatile synthetic handle for further chemical modifications and influences biological activity. nih.govfiu.edu |
Overview of 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine within this Class of Research Compounds
The compound 9-β-D-arabinofuranosyl-6-chloro-9H-purine is a purine nucleoside analog that embodies the structural modifications discussed above. chemwhat.com It features a purine core linked to an arabinofuranose sugar, with a chlorine atom at the C6 position of the purine ring. chemicalbook.com This combination of an arabinose sugar and a halogenated base makes it a valuable compound for research purposes.
The chlorine atom at the C6 position makes the compound a key intermediate in the synthesis of other 6-substituted purine arabinonucleosides. tsijournals.commdpi.com The arabinofuranosyl moiety confers the specific stereochemistry that is of interest in studying the interactions of nucleoside analogs with various enzymes. Research involving this compound and its derivatives has contributed to the understanding of structure-activity relationships in the development of potential therapeutic agents. mdpi.com
Table 2: Chemical Properties of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine
| Property | Value |
|---|---|
| CAS Number | 7596-60-3 chemwhat.comchemicalbook.com |
| Molecular Formula | C10H11ClN4O4 chemwhat.comglentham.com |
| Molecular Weight | 286.67 g/mol chemwhat.comglentham.com |
| Synonyms | 9-(β-D-Arabinofuranosyl)-6-chloropurine chemwhat.com |
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJGHCQQPETRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862810 | |
| Record name | 6-Chloro-9-pentofuranosyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7596-60-3, 5399-87-1, 2004-06-0 | |
| Record name | NSC407185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloropurine riboside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-9-ribofuranosyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |
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Biochemical Mechanisms and Molecular Interactions of 9 β D Arabinofuranosyl 6 Chloro 9h Purine Analogs
Interaction with DNA Synthesis Pathways
The biological activity of 9-β-D-arabinofuranosyl-6-chloro-9H-purine analogs is significantly attributed to their interference with the fundamental processes of DNA synthesis. This interference occurs through a multi-faceted mechanism, beginning with intracellular phosphorylation and culminating in the disruption of DNA replication.
Inhibition of DNA Polymerases
The triphosphate form of arabinofuranosyl nucleoside analogs are potent inhibitors of various DNA polymerases. For instance, the triphosphate derivative of a related compound, 9-β-D-arabinofuranosyladenine (ara-A), has been shown to inhibit mammalian DNA polymerase. nih.gov Similarly, 9-β-D-arabinofuranosylguanine 5'-triphosphate (ara-GTP) acts as an inhibitor for DNA polymerase alpha, beta, and gamma. caymanchem.com The inhibitory action of these analogs is often competitive with the natural deoxynucleoside triphosphates (dNTPs). For example, the inhibition by ara-GTP is due to competition with dGTP. caymanchem.com The sensitivity of different DNA polymerases to these inhibitors can vary, with DNA polymerase alpha generally showing higher sensitivity compared to beta and gamma polymerases. caymanchem.com
Table 1: Inhibition of DNA Polymerases by Arabinofuranosyl Nucleoside Triphosphate Analogs
| Analog Triphosphate | Target DNA Polymerase | Mode of Inhibition |
|---|---|---|
| ara-ATP | Mammalian DNA Polymerase | Competitive with dATP nih.gov |
| ara-GTP | DNA Polymerase α | Competitive with dGTP caymanchem.com |
| ara-GTP | DNA Polymerase β | Competitive with dGTP caymanchem.com |
| ara-GTP | DNA Polymerase γ | Competitive with dGTP caymanchem.com |
Intracellular Phosphorylation to Active Triphosphate Metabolites
For 9-β-D-arabinofuranosyl-6-chloro-9H-purine and its analogs to exert their biological effects, they must first be converted into their active triphosphate forms within the cell. This phosphorylation is a critical step for their mechanism of action. nih.gov In the case of 6-chloropurine (B14466) arabinoside, its antiviral activity against varicella-zoster virus (VZV) is dependent on phosphorylation by the VZV-induced thymidine (B127349) kinase (TK). nih.gov This enzymatic conversion adds phosphate (B84403) groups to the nucleoside analog, transforming it into a substrate that can be recognized by DNA polymerases. A related compound, 8-amino-6-fluoro-9-β-D-ribofuranosyl-9H-purine, is also metabolized intracellularly to its triphosphate derivative. nih.gov
Incorporation into Nucleic Acids and Implications for Replication Fidelity
Once converted to their triphosphate forms, these analogs can be incorporated into the growing DNA strand during replication. The incorporation of these modified nucleotides into DNA is a key aspect of their cytotoxic mechanism. researchgate.net The presence of the arabinose sugar moiety, instead of the natural deoxyribose, can lead to the termination of DNA chain elongation. researchgate.netnih.gov This is because the 3'-hydroxyl group of the incorporated arabinosyl nucleotide is in a conformation that is not conducive for the formation of a phosphodiester bond with the next incoming nucleotide, thus halting further DNA synthesis. nih.gov This process is often referred to as chain termination. researchgate.net The incorporation of these analogs can significantly impair the fidelity of DNA replication, leading to a non-functional DNA molecule and ultimately, cell death.
Modulation of Nucleotide Metabolism Enzymes
The activity of 9-β-D-arabinofuranosyl-6-chloro-9H-purine analogs extends beyond the direct inhibition of DNA synthesis to the modulation of key enzymes involved in nucleotide metabolism.
Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase (RR) is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting step in the synthesis of dNTPs. mdpi.comnih.gov The diphosphate (B83284) forms of several nucleoside analogs, such as gemcitabine (B846) and clofarabine, are known to be potent inhibitors of ribonucleotide reductase. mdpi.comnih.gov By inhibiting this enzyme, these analogs effectively shut down the production of the building blocks necessary for DNA synthesis. wikipedia.org This inhibition leads to a depletion of the intracellular dNTP pools, which, as mentioned earlier, potentiates the cytotoxic effects of the analog. mdpi.com Clofarabine, which contains a chlorine substitution on the purine (B94841) ring, is a known inhibitor of ribonucleotide reductase. nih.gov
Table 2: Nucleoside Analogs and their Effect on Ribonucleotide Reductase
| Nucleoside Analog | Active Metabolite Form | Effect on Ribonucleotide Reductase | Consequence |
|---|---|---|---|
| Gemcitabine | Diphosphate | Inhibition mdpi.comnih.gov | Depletion of dNTP pools |
| Clofarabine | Diphosphate | Inhibition mdpi.comnih.gov | Depletion of dNTP pools |
Substrate Specificity for Kinases (e.g., Deoxycytidine Kinase)
The biological activity of many purine nucleoside analogs, including those related to 9-β-D-arabinofuranosyl-6-chloro-9H-purine, is contingent upon their intracellular phosphorylation to the corresponding 5'-monophosphate, diphosphate, and ultimately the active 5'-triphosphate form. This initial phosphorylation step is a critical rate-limiting factor in their mechanism of action.
Deoxycytidine kinase (dCK) has been identified as a key enzyme responsible for the 5'-phosphorylation of a variety of purine and pyrimidine (B1678525) deoxynucleosides. nih.gov Research on analogs such as 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A) has suggested that deoxycytidine kinase is the enzyme responsible for its conversion to the monophosphate form. nih.gov However, the efficiency of this phosphorylation can be significantly lower for purine nucleosides compared to the natural substrate, deoxycytidine. nih.gov
Studies with highly purified human dCK from leukemic lymphoblasts have shown that the phosphorylation of purine nucleosides is markedly less efficient. nih.gov For instance, the phosphorylation of purine dideoxynucleosides was found to be at least 50-fold less efficient than that of pyrimidine dideoxynucleosides. nih.gov This reduced affinity for purine-based substrates also renders the kinase more susceptible to regulation by cellular nucleotide pools. The phosphorylation of purine nucleosides by dCK demonstrated a threefold greater sensitivity to inhibition by endogenous nucleotides like dCTP and UDP. nih.gov This suggests that the intracellular concentrations of natural nucleotides can significantly modulate the activation and, consequently, the therapeutic efficacy of these pharmacologically active purine analogs. nih.gov
Resistance to Deamination by Adenosine (B11128) Deaminase (ADA)
A crucial aspect of the biochemical profile of many purine nucleoside analogs is their susceptibility to catabolism by enzymes such as adenosine deaminase (ADA). ADA irreversibly deaminates adenosine and its analogs to their corresponding inosine (B1671953) derivatives, which often possess diminished or no biological activity. Therefore, resistance to ADA is a desirable characteristic that enhances the intracellular half-life and therapeutic potential of these compounds.
Modifications to the purine ring are a key strategy for conferring resistance to adenosine deaminase. The presence of a substituent at the C2 position of the purine ring, such as a chloro group, is a significant structural determinant of ADA resistance. For example, 2-chloroadenosine (B27285) and 2-Cl-AraA have demonstrated resistance to deamination. nih.gov
Furthermore, substitutions at the C6 position also play a critical role in modulating susceptibility to ADA. While a direct and unambiguous relationship between the C6 substituent and ADA resistance has not been fully established, certain patterns have emerged. nih.gov The rate of hydrolysis by ADA for adenosine analogs was found to decrease with the following series of C6 substituents: hydroxylamino, chlorine, bromine, iodine, methylamino, and ethylamino. nih.gov Deoxyadenosine analogs with mercapto, benzylamino, and p-nitrobenzyl groups at the C6 position were found to be resistant to ADA. nih.gov In a study involving enzymatically synthesized 2-chloro-6-substituted arabinonucleosides, the resulting compounds were shown to be resistant to the action of E. coli adenosine deaminase. nih.govnih.gov
The resistance to deamination by ADA has a direct and profound impact on the intracellular stability and bioavailability of 9-β-D-arabinofuranosyl-6-chloro-9H-purine and its analogs in research settings. By evading catabolic degradation, the nucleoside analog can persist within the cell for a longer duration, increasing the probability of its anabolic phosphorylation to the active triphosphate form.
Inhibition of ADA activity, either through structural modification of the nucleoside analog or co-administration with an ADA inhibitor, leads to an increase in the extracellular concentration of the nucleoside. This elevated concentration can enhance its transport into cells and subsequent metabolic activation. The consequence of inhibiting intracellular ADA is a reduction in the breakdown of the analog, which helps to avoid adverse effects associated with the accumulation of certain metabolites and preserves the pool of the active compound. This enhanced stability is crucial for achieving sustained intracellular levels of the active triphosphate metabolite, which is necessary for the inhibition of key cellular enzymes like DNA polymerase and ribonucleotide reductase.
Induction of Apoptosis in Cellular Research Models (Mechanistic Studies)
A primary mechanism through which purine nucleoside analogs, including 2-amino-6-chloro-9-(2-β-C-methyl-β-D-ribofuranosyl)-9H-purine and 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine, exert their antitumor effects is through the induction of apoptosis, or programmed cell death. This process is a cornerstone of their anticancer activity observed in various cellular research models.
Following their intracellular conversion to the active triphosphate form, these analogs are incorporated into DNA. This incorporation leads to the inhibition of DNA synthesis and repair, ultimately triggering apoptotic pathways. Mechanistic studies have confirmed that treatment of cancer cell lines with such analogs leads to the activation of key apoptotic effector enzymes. For example, studies with phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes, which are related purine derivatives, demonstrated the activation of caspases 3 and 7 in melanoma cells. The detection of activated caspases confirms that the cells are undergoing apoptosis. Furthermore, these studies showed a lack of lactate (B86563) dehydrogenase (LDH) release, indicating that cell death occurs via apoptosis rather than necrosis.
Structure-Activity Relationship (SAR) Studies for 6-Substituted Purine Arabinonucleosides
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity and are crucial for the rational design of more potent and selective therapeutic agents. For 6-substituted purine arabinonucleosides, SAR studies have provided valuable insights into the influence of various substituents at the C6 position of the purine ring on their biochemical and biological properties.
The nature of the substituent at the C6 position of the purine ring is a major determinant of the resulting analog's biochemical activity. Modifications at this position can profoundly affect interactions with target enzymes, receptor binding, and susceptibility to metabolic enzymes like ADA.
Research has shown that a wide array of substituents can be introduced at the C6 position, leading to compounds with diverse biological profiles. For example, in a series of purine derivatives developed as potential inotropic agents, thioether-linked substituents at C6 were found to be superior to their oxygen and nitrogen isosteres in terms of activity. nih.gov
The following table summarizes the influence of different C6 substituents on the biochemical activity of purine nucleosides based on various research findings.
| C6 Substituent Class | Example Substituent(s) | Observed Biochemical/Biological Effect | Reference(s) |
| Halogens | Chlorine, Bromine, Iodine | Decreased rate of hydrolysis by Adenosine Deaminase (ADA) compared to hydroxylamino group. | nih.gov |
| Thioethers | Benzhydrylthioether | Superior inotropic activity compared to oxygen and nitrogen isosteres. | nih.gov |
| Alkyl Ethers | O-alkyl groups | Activation of the human Stimulator of Interferon Genes (hSTING). | nih.gov |
| Amino Acid Amides | Nα-L-serinylamido | Antiproliferative activity against human acute myeloid leukemia cell line U937. | nih.gov |
| Mercapto/Amino Groups | Mercapto, Benzylamino | Resistance to deamination by ADA. | nih.gov |
| Heterocyclic Groups | Tetrahydrofuran-3-yl, Thiolan-3-yl | Affinity and agonist activity at the A1 adenosine receptor. |
These SAR studies highlight the versatility of the C6 position for chemical modification. The introduction of alkyl groups can provide access to novel compounds with increased sp³ character, which is often correlated with higher success rates in drug discovery. Furthermore, the ability to introduce functionalities like oxygen- and nitrogen-containing alkyl chains allows for the modulation of polarity and the potential for new interactions with biological targets.
Impact of 2'-Fluoro Substitution on Biochemical Properties
The introduction of a fluorine atom at the 2'-position of the arabinofuranosyl sugar moiety in 9-β-D-arabinofuranosyl-6-chloro-9H-purine significantly alters its biochemical and biological properties. This substitution directly influences the molecule's conformational preferences, its interaction with key enzymes, and ultimately, its potential as a therapeutic agent.
Early research into the antiviral potential of 6-chloropurine nucleosides revealed a stark contrast between the 2'-hydroxy and 2'-fluoro analogs. A study comparing the antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative found that only the non-fluorinated compound, 6-chloropurine arabinoside, exhibited potent activity against the varicella-zoster virus (VZV). neb.com This activity was shown to be dependent on the initial phosphorylation of the compound by the VZV-induced thymidine kinase (TK). neb.com The same compound also displayed moderate activity against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and vaccinia virus, although this activity appeared to be independent of the HSV-1-encoded thymidine kinase. neb.com In contrast, the 2'-fluoro substituted analog, 6-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine, did not show any noteworthy antiviral activity against a range of DNA and RNA viruses at subtoxic concentrations. neb.com
The lack of biological activity in the 2'-fluoro analog strongly suggests that the fluorine substitution hinders one or more critical steps in its metabolic activation or mechanism of action. Nucleoside analogs typically require conversion to their triphosphate form to exert their pharmacological effects, a process initiated by viral or cellular kinases. nih.gov The antiviral activity of the parent compound, 6-chloropurine arabinoside, being dependent on VZV-induced thymidine kinase, highlights the importance of this initial phosphorylation step. neb.com It is therefore highly probable that the 2'-fluoro substitution in 6-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine impedes its recognition and phosphorylation by viral kinases, thus preventing its conversion into the active triphosphate form.
The structural consequences of the 2'-fluoro substitution on the sugar moiety are well-documented and provide a basis for understanding these biochemical differences. The fluorine atom, due to its high electronegativity, significantly influences the pucker of the furanose ring. In 2'-deoxy-2'-fluoro-arabinofuranosyl nucleosides, the sugar tends to adopt an O4'-endo (East) conformation. oup.com This conformational preference can affect how the nucleoside analog fits into the active site of enzymes. While this conformation can be favorable for certain enzyme-substrate interactions, such as with RNase H, it may be detrimental for others, like viral thymidine kinases, which are crucial for the activation of many antiviral nucleoside analogs. nih.govnih.gov
Furthermore, even if phosphorylation were to occur, the resulting 2'-fluoro-arabinofuranosyl triphosphate might not be an efficient substrate for or inhibitor of viral DNA polymerases. The interaction between a nucleotide analog and a DNA polymerase is highly specific, and modifications to the sugar moiety can significantly impact binding affinity and incorporation into the growing DNA chain. nih.gov
In essence, the introduction of a 2'-fluoro group to 9-β-D-arabinofuranosyl-6-chloro-9H-purine appears to confer a biochemical profile that renders it inactive as an antiviral agent, primarily by obstructing the initial and essential phosphorylation step catalyzed by viral kinases.
Table of Antiviral Activities
| Compound | Virus | Activity | TK Dependence |
|---|---|---|---|
| 6-chloropurine arabinoside | Varicella-zoster virus (VZV) | Potent | Dependent on VZV-induced TK |
| 6-chloropurine arabinoside | Herpes simplex virus 1 (HSV-1) | Moderate | Independent of HSV-1-encoded TK |
| 6-chloropurine arabinoside | Herpes simplex virus 2 (HSV-2) | Moderate | Not specified |
| 6-chloropurine arabinoside | Vaccinia virus | Moderate | Not specified |
Data sourced from a comparative study on the antiviral activities of the two compounds. neb.com
Advanced Analytical and Computational Studies of 9 β D Arabinofuranosyl 6 Chloro 9h Purine and Analogs
Spectroscopic Characterization in Research Settings
Spectroscopic techniques are fundamental in the structural elucidation and characterization of novel compounds. For 9-β-D-arabinofuranosyl-6-chloro-9H-purine and its analogs, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and UV/Visible spectroscopy provides a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to map the carbon and proton skeletons of 9-β-D-arabinofuranosyl-6-chloro-9H-purine.
In a study of a related compound, 2-chloro-6-methyl-9-(β-D-ribofuranosyl)purine, ¹H NMR chemical shifts were assigned to the various protons in the molecule. researchgate.net For 9-β-D-arabinofuranosyl-6-chloro-9H-purine, analogous assignments can be predicted. The protons on the purine (B94841) ring (H-2 and H-8) are expected to appear in the aromatic region of the spectrum. The anomeric proton of the arabinose sugar (H-1') would exhibit a characteristic chemical shift and coupling constant, confirming the β-configuration of the glycosidic bond. The remaining protons of the arabinose moiety (H-2', H-3', H-4', and H-5') would resonate in the sugar region, with their specific shifts and couplings providing information about the stereochemistry of the sugar ring.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. Research on 6-halogenated purine 2'-deoxynucleosides has shown that the chemical shifts of the purine ring carbons are sensitive to the nature of the halogen substituent. nih.gov For 9-β-D-arabinofuranosyl-6-chloro-9H-purine, the carbon atoms of the purine base and the arabinose sugar would have distinct chemical shifts, allowing for a complete structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.0 - 9.0 | C-2: 150 - 155 |
| H-8 | 8.0 - 9.0 | C-4: 148 - 152 |
| H-1' | 6.0 - 6.5 | C-5: 120 - 125 |
| H-2', H-3', H-4' | 4.0 - 5.0 | C-6: 155 - 160 |
| H-5'a, H-5'b | 3.5 - 4.0 | C-8: 140 - 145 |
| OH (Arabinose) | Variable | C-1': 85 - 90 |
| C-2': 75 - 80 | ||
| C-3': 70 - 75 | ||
| C-4': 80 - 85 | ||
| C-5': 60 - 65 |
Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 9-β-D-arabinofuranosyl-6-chloro-9H-purine, the molecular formula is C₁₀H₁₁ClN₄O₄, corresponding to a molecular weight of approximately 286.67 g/mol . chemwhat.com
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of purine nucleosides in the mass spectrometer typically involves the cleavage of the N-glycosidic bond, resulting in the separation of the purine base and the sugar moiety. nih.gov For 9-β-D-arabinofuranosyl-6-chloro-9H-purine, this would lead to a fragment ion corresponding to the 6-chloropurine (B14466) base and another corresponding to the arabinofuranose sugar. Further fragmentation of the purine ring and the sugar can also be observed, providing additional structural information.
Table 2: Predicted Key Mass Spectral Fragments for 9-β-D-Arabinofuranosyl-6-chloro-9H-Purine
| Fragment | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 286 | Molecular Ion |
| [M+2]⁺ | 288 | Molecular Ion with ³⁷Cl |
| [Base+H]⁺ | 155 | 6-Chloropurine |
| [Sugar-H₂O]⁺ | 115 | Dehydrated arabinose |
| [Sugar-2H₂O]⁺ | 97 | Doubly dehydrated arabinose |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 9-β-D-arabinofuranosyl-6-chloro-9H-purine would exhibit characteristic absorption bands corresponding to its various functional groups.
The spectrum would show broad absorption bands in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups on the arabinose sugar. The N-H stretching of the purine ring may also appear in this region. C-H stretching vibrations of the purine and sugar moieties would be observed around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations within the purine ring would give rise to absorptions in the 1500-1650 cm⁻¹ region. The C-O stretching of the sugar and the C-Cl stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted FT-IR Absorption Bands for 9-β-D-arabinofuranosyl-6-chloro-9H-Purine
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3600 | O-H Stretch | Hydroxyl (Arabinose) |
| 3100-3200 | N-H Stretch | Purine Ring |
| 2800-3100 | C-H Stretch | Purine and Arabinose |
| 1500-1650 | C=N, C=C Stretch | Purine Ring |
| 1000-1200 | C-O Stretch | Arabinose |
| 600-800 | C-Cl Stretch | Chloro-substituent |
UV/Visible Spectroscopy for Electronic Transitions
UV/Visible spectroscopy measures the electronic transitions within a molecule. The purine ring system of 9-β-D-arabinofuranosyl-6-chloro-9H-purine contains conjugated double bonds, which give rise to characteristic UV absorption maxima. In a study of a related compound, 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol, a UV absorption maximum (λ_max) was observed at 267 nm in ethanol. sigmaaldrich.com It is expected that 9-β-D-arabinofuranosyl-6-chloro-9H-purine would exhibit a similar absorption profile, likely with a primary absorption band around 260-270 nm, corresponding to the π → π* transitions of the purine chromophore.
Table 4: Predicted UV/Visible Absorption Data for 9-β-D-arabinofuranosyl-6-chloro-9H-Purine
| Solvent | λ_max (nm) |
| Methanol/Ethanol | ~265 |
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly valuable tool in the study of purine nucleosides.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is widely used to assess the purity of synthesized 9-β-D-arabinofuranosyl-6-chloro-9H-purine and to monitor the progress of its synthesis reactions. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common method for separating purine nucleosides and their analogs.
In the analysis of purines and their metabolites, C18 columns are frequently employed. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase can be adjusted to optimize the separation of ionizable compounds like purine nucleosides. nih.gov By monitoring the appearance of the product peak and the disappearance of reactant peaks, the progress of a chemical reaction can be effectively tracked. The purity of the final product can be determined by integrating the area of the main peak relative to any impurity peaks.
Table 5: Typical HPLC Conditions for the Analysis of Purine Nucleosides
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium formate) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Injection Volume | 10-20 µL |
Preparative Column Chromatography and Thin-Layer Chromatography (TLC) in Synthesis
The purification of 9-β-D-arabinofuranosyl-6-chloro-9H-purine and its analogs relies heavily on chromatographic techniques to isolate the desired product from complex reaction mixtures. Preparative column chromatography and thin-layer chromatography (TLC) are indispensable tools in this process.
In synthetic procedures, the reaction of 6-chloropurine with a protected arabinofuranosyl donor can lead to a mixture of products, most commonly the N-9 and N-7 alkylated isomers. mdpi.com Column chromatography, typically using silica (B1680970) gel as the stationary phase, is the standard method for separating these isomers. mdpi.com The process involves packing a column with silica gel and eluting the reaction mixture with a carefully selected solvent system. The separation is based on the differential adsorption of the components onto the silica gel; compounds with higher polarity interact more strongly with the polar silica gel and thus elute more slowly.
For instance, in the synthesis of a 6-chloropurine nucleoside analog, the crude residue was purified by column chromatography on silica gel to yield the final product. mdpi.com The progress of the separation is monitored by TLC, which provides a quick and efficient way to analyze the fractions collected from the column. cdnsciencepub.com TLC plates, coated with a thin layer of silica gel, are spotted with the samples and developed in a solvent chamber. The separated spots are visualized, often under UV light, and their retention factor (Rf) values are used to identify the fractions containing the pure desired isomer. For example, during the synthesis of 9-β-D-arabinofuranosyl-9H-purine-6(1H)-thione, TLC analysis was used to monitor the reaction progress. cdnsciencepub.com This combined use of preparative column chromatography for bulk separation and TLC for rapid analysis is a cornerstone of synthetic nucleoside chemistry, ensuring the high purity required for subsequent biological and computational studies.
Quantum Chemical Modeling and Computational Chemistry
Quantum chemical modeling provides profound insights into the intrinsic properties of 9-β-D-arabinofuranosyl-6-chloro-9H-purine at the molecular level. These computational methods complement experimental data by elucidating electronic structure, reactivity, and spectroscopic characteristics that are otherwise difficult to determine.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic properties of molecules. By approximating the electron density of a system, DFT calculations can predict key structural parameters such as bond lengths and angles with high accuracy. For nucleoside analogs like 9-β-D-arabinofuranosyl-6-chloro-9H-purine, methods such as B3LYP or ωB97XD with basis sets like 6-31+G(d,p) are commonly employed to obtain a reliable ground-state geometry. nih.gov The optimization process finds the lowest energy conformation of the molecule, which is crucial for understanding its interactions with biological targets.
The calculated geometry provides a detailed three-dimensional picture of the molecule. For example, DFT can precisely determine the conformation of the arabinofuranose sugar ring (e.g., C2'-endo or C3'-endo puckering) and the orientation of the purine base relative to the sugar (the glycosidic torsion angle). These structural details are fundamental to the molecule's biological function.
Table 1: Illustrative Geometric Parameters of a Purine Nucleoside Analog Optimized by DFT This table presents representative data for a purine nucleoside as specific computational results for the title compound were not available in the cited literature.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | N9-C1' | 1.48 |
| C6-Cl | 1.75 | |
| N1-C6 | 1.31 | |
| C4-C5 | 1.39 | |
| **Bond Angles (°) ** | C5-C6-Cl | 118.5 |
| C2-N1-C6 | 119.0 |
Time-Dependent DFT (TD-DFT) for Excited State Analysis
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. nih.gov This method is particularly valuable for predicting and interpreting UV-Vis absorption spectra. nih.gov TD-DFT calculations yield the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one, and the oscillator strengths (f), which indicate the probability of such a transition occurring upon absorption of light.
For 9-β-D-arabinofuranosyl-6-chloro-9H-purine, TD-DFT can identify the nature of the electronic transitions, typically π→π* transitions localized on the purine ring system. The results of these calculations allow for a direct comparison with experimentally measured spectra, aiding in the assignment of absorption bands. This analysis is crucial for understanding the photophysical properties of the compound.
Table 2: Representative TD-DFT Calculated Electronic Transitions This table presents representative data for a purine nucleoside as specific computational results for the title compound were not available in the cited literature.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | 4.65 | 267 | 0.25 |
| S₀ → S₂ | 5.10 | 243 | 0.18 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. nih.gov The MEP is plotted onto the molecule's electron density surface, where different colors represent different potential values. Regions of negative electrostatic potential (typically colored red) are associated with electron-rich areas, such as those with lone pairs of electrons, and are susceptible to electrophilic attack. rsc.org Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. mdpi.com
For 9-β-D-arabinofuranosyl-6-chloro-9H-purine, an MEP map would reveal significant negative potential around the nitrogen atoms of the purine ring (N1, N3, and N7) and the oxygen atoms of the arabinose sugar, identifying them as hydrogen bond acceptors. The most positive potential would be located on the hydroxyl hydrogens of the sugar, indicating their role as hydrogen bond donors. The potential minimum (Vmin) at a specific point is a quantitative measure of the reactivity of that site. rsc.org
Table 3: Illustrative MEP Minima (Vmin) for Heteroatoms This table presents representative data for a purine nucleoside as specific computational results for the title compound were not available in the cited literature.
| Atom | Vmin (kcal/mol) | Interpretation |
|---|---|---|
| N1 (Purine) | -45.5 | Strong electrophilic site, H-bond acceptor |
| N3 (Purine) | -50.2 | Strongest electrophilic site, H-bond acceptor |
| O (Sugar Hydroxyl) | -38.0 | Electrophilic site, H-bond acceptor |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that provides information about the chemical stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 9-β-D-arabinofuranosyl-6-chloro-9H-purine, the HOMO is typically a π-orbital located on the purine base, while the LUMO is a π*-orbital, also on the purine ring.
Table 4: Representative Frontier Molecular Orbital Energies This table presents representative data for a purine nucleoside as specific computational results for the title compound were not available in the cited literature.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.85 | Electron-donating capacity (π-orbital on purine) |
| LUMO | -1.20 | Electron-accepting capacity (π*-orbital on purine) |
| Energy Gap (ΔE) | 5.65 | Indicator of chemical stability and reactivity |
Topological Analysis of Electron Density (e.g., QTAIM, ELF, LOL)
Topological analysis methods provide a rigorous framework for analyzing chemical bonding based on the spatial distribution of electrons. The Quantum Theory of Atoms in Molecules (QTAIM) examines the topology of the electron density (ρ) and its Laplacian (∇²ρ) at specific locations called bond critical points (BCPs). uni-muenchen.de The values of ρ and ∇²ρ at a BCP between two atoms characterize the nature of their interaction. researchgate.net For covalent bonds, ρ is high and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions (e.g., ionic bonds, hydrogen bonds), ρ is low and ∇²ρ is positive. uni-muenchen.de
The Electron Localization Function (ELF) provides a different perspective by mapping the probability of finding an electron pair. researchgate.net ELF analysis partitions the molecular space into basins that correspond to chemical concepts like core electrons, covalent bonds, and lone pairs. This provides an intuitive and visual understanding of the electron distribution. The Localized Orbital Locator (LOL) offers a similar analysis based on the kinetic energy density.
For 9-β-D-arabinofuranosyl-6-chloro-9H-purine, these analyses can precisely characterize the covalent bonds within the purine and sugar rings, the partially covalent C-Cl bond, and the non-covalent intramolecular hydrogen bonds that stabilize the molecule's conformation.
Table 5: Illustrative QTAIM Data for Selected Bonds This table presents representative data for a purine nucleoside as specific computational results for the title compound were not available in the cited literature.
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) | Bond Type Interpretation |
|---|---|---|---|
| N9–C1' | 0.165 | -0.58 | Covalent |
| C6–Cl | 0.190 | +0.05 | Polar Covalent (Closed-shell character) |
| O5'–H···N3 (H-bond) | 0.025 | +0.09 | Weak Closed-shell (Hydrogen Bond) |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in molecules and the interactions between their orbitals. faccts.de This analysis provides a detailed picture of the electronic structure, including charge transfer and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity. researchgate.net
For instance, NBO analysis of 2-amino-6-chloropurine (B14584) has revealed significant intramolecular hyperconjugative interactions. researchgate.net These interactions involve the delocalization of electron density from lone pair orbitals of nitrogen atoms to adjacent anti-bonding orbitals. researchgate.net Such charge transfers are fundamental to the stability of the molecule. researchgate.net The analysis also provides information on the natural atomic charges, which are important for understanding the molecule's electrostatic potential and how it interacts with other molecules. researchgate.net
A hypothetical NBO analysis of 9-β-D-arabinofuranosyl-6-chloro-9H-purine would likely focus on the interactions between the purine ring and the sugar moiety, as well as the electronic influence of the chlorine atom. The results of such an analysis could be presented in a table summarizing the key donor-acceptor interactions and their stabilization energies.
Table 1: Hypothetical NBO Analysis of Key Interactions in 9-β-D-arabinofuranosyl-6-chloro-9H-Purine
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N1 | σ(C2-N3) | Data not available |
| LP (1) N3 | σ(C2-N1) | Data not available |
| LP (1) N7 | σ(C5-C8) | Data not available |
| LP (1) O4' | σ(C1'-N9) | Data not available |
| σ (C1'-H1') | σ*(N9-C8) | Data not available |
Note: This table is hypothetical and for illustrative purposes only. The values for the second-order perturbation energy E(2) would be obtained from actual quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized analogs, thereby guiding the synthesis of more effective therapeutic agents. nih.govresearchgate.net
For 9-β-D-arabinofuranosyl-6-chloro-9H-purine and its analogs, QSAR studies would be invaluable for optimizing their potential therapeutic effects, such as anticancer or antiviral activities. nih.govnih.gov The general workflow of a QSAR study involves selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate a predictive model. mdpi.com
The molecular descriptors used in QSAR studies can be categorized into several types:
1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices). researchgate.net
3D descriptors: Based on the 3D conformation of the molecule (e.g., van der Waals surface area, dipole moment). nih.gov
In QSAR studies of nucleoside analogs, descriptors such as the energy of the next lowest unoccupied molecular orbital (E(NL)), electrophilicity (ω), and van der Waals surface area (SA) have been shown to be important contributors to their anticancer activity. nih.gov For a series of purine derivatives, descriptors like the SsCH3E-index, H-Donor Count, and T_2_Cl_3 have been found to correlate with their inhibitory activity against certain kinases. researchgate.net
A QSAR study on 9-β-D-arabinofuranosyl-6-chloro-9H-purine analogs would involve synthesizing a series of related compounds with variations in the substituent at the 6-position of the purine ring or modifications to the arabinofuranosyl moiety. The biological activity of these compounds would then be determined, and a QSAR model would be developed.
Table 2: Example of a Data Set for a QSAR Study of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine Analogs
| Compound | R-group at C6 | Log(1/IC50) | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors |
| 1 | Cl | Data not available | 286.67 | Data not available | Data not available | Data not available |
| 2 | F | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3 | Br | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4 | I | Data not available | Data not available | Data not available | Data not available | Data not available |
| 5 | NH2 | Data not available | Data not available | Data not available | Data not available | Data not available |
| 6 | OCH3 | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: This table is a representative example of the data that would be collected for a QSAR study. The biological activity (e.g., IC50) and the calculated descriptors would be determined experimentally and computationally, respectively.
The resulting QSAR model, often expressed as a linear or non-linear equation, would quantify the contribution of each descriptor to the biological activity. This model would then be used to predict the activity of novel analogs, prioritizing the synthesis of compounds with the highest predicted potency. nih.gov
Preclinical Research Applications and Biochemical Probes
Application in In Vitro Cellular Models for Mechanistic Investigations
In vitro studies using cultured cell lines are fundamental to understanding the biochemical effects of 9-b-D-arabinofuranosyl-6-chloro-9H-Purine at the cellular level. These models allow for controlled investigation into its impact on cell growth, viability, and the molecular pathways governing cell fate.
The cytotoxic potential of this compound and its derivatives has been evaluated across various human cancer cell lines. Research has demonstrated that purine (B94841) analogues can significantly inhibit cell proliferation and reduce cell viability. For instance, purine depletion through inhibitors has been shown to impair the viability of melanoma (A375) and cervical cancer (HeLa) cells. nih.gov
Derivatives of this compound have shown notable cytotoxic activity. researchgate.net Specifically, novel derivatives of 9-beta-D-arabinofuranosylpurines have proven to be cytotoxic to variants of human leukemia lymphoblast cells. nih.gov In one study, a series of 6,9-disubstituted purine analogs exhibited promising cytotoxic activities against liver (Huh7), colon (HCT116), and breast (MCF7) carcinoma cell lines, with IC50 values ranging from 0.05 to 21.8 μM. researchgate.net Another study focusing on 2-chloropurine arabinonucleosides tested their activity on the human acute myeloid leukemia cell line U937. mdpi.com The results indicated that the compound's effect was dose-dependent over a concentration range of 0.1–50 μM. mdpi.com
Table 1: Cytotoxic Activity of this compound Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 6,9-disubstituted purine analogs | Huh7 (Liver), HCT116 (Colon), MCF7 (Breast) | IC50 | 0.05–21.8 μM | researchgate.net |
| 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine | U937 (Leukemia) | IC50 | 16 μM | mdpi.com |
| Nelarabine (Reference Drug) | U937 (Leukemia) | IC50 | 3 μM | mdpi.com |
Purine nucleoside analogs are recognized for their ability to induce apoptosis and interfere with the cell cycle. medchemexpress.com The mechanism of action often involves the inhibition of DNA synthesis. medchemexpress.com Studies on the broader class of purine synthesis inhibitors have shown that they can delay the entry of cells into the S phase of the cell cycle. nih.gov This perturbation of the normal cell cycle progression is a key aspect of their biochemical effect. The induction of apoptosis is a critical mechanism by which these compounds exert their cytotoxic effects, a characteristic shared by many purine nucleoside analogs used in research. medchemexpress.com
Exploration in Animal Models for Biochemical Efficacy and Mechanistic Insight (excluding therapeutic outcomes or adverse effects)
Animal models provide a systemic context to investigate the biochemical journey and mechanistic actions of this compound, offering insights unattainable from in vitro models alone.
In vivo studies, particularly in rat models, have shed light on the metabolic fate of the purine base, 6-chloropurine (B14466). Research indicates that 6-chloropurine is metabolized into S-(6-purinyl)glutathione, which is then further processed to 6-mercaptopurine (B1684380). medchemexpress.com This metabolic conversion may be integral to its mechanism of action. medchemexpress.com The riboside form of the compound, 6-Chloro-9-(b-D-ribofuranosyl)purine, has been utilized as a positive control in studies of enzyme activity, highlighting its role in probing enzymatic pathways. biosynth.com It is known to inhibit the synthesis of DNA, RNA, and proteins within cells. biosynth.com A key metabolic step for the related anticancer drug Nelarabine involves its demethoxylation by the enzyme adenosine (B11128) deaminase (ADA) to form 9-β-D-arabinofuranosyl guanine (B1146940) (Ara-G), which is the active form that suppresses cell proliferation. mdpi.com
The stability of the glycosidic bond, which links the purine base to the arabinofuranose sugar, is crucial for the compound's biological activity and metabolic profile. Research on enzymatically synthesized 2-chloropurine arabinosides demonstrated that these nucleosides are resistant to the action of E. coli adenosine deaminase. mdpi.com This resistance suggests a degree of stability of the glycosidic linkage in the presence of certain enzymes. Theoretical studies on other nucleosides, such as pyrimidines, provide a rationale for glycosidic bond cleavage, noting that the stability of the anion radical of the nucleoside is a determining factor. nih.gov
Development and Study of Novel Derivatives for Research Purposes
The core structure of this compound provides a versatile scaffold for chemical modification to create novel derivatives for research. These derivatives are synthesized to probe structure-activity relationships and explore new biochemical interactions. A variety of derivatives have been created, including those with substitutions at the C6 and N9 positions of the purine ring. researchgate.net
Examples of such research include:
The synthesis of a series of purine arabinosides containing chiral amino acid amides at the C6 position. mdpi.com
The creation of 6,9-disubstituted and 6,8,9-trisubstituted purine analogues to evaluate their cytotoxic potential. researchgate.nettubitak.gov.tr
The development of derivatives specifically designed to be cytotoxic to leukemia cell lines that have developed resistance to other nucleoside analogs like cytarabine (B982) and vidarabine. nih.gov
The synthesis of 6-substituted purines from 2-amino-6-chloropurine (B14584) as a starting material. researchgate.net
These efforts have led to the creation of numerous novel compounds used exclusively for research to understand cellular processes.
Role as a Biochemical Tool for Investigating Purine Metabolism and Nucleic Acid Synthesis
This compound and its analogs serve as valuable biochemical tools for elucidating the intricate pathways of purine metabolism and nucleic acid synthesis. By acting as probes and inhibitors of specific enzymes, these compounds help researchers dissect the complex machinery that governs cell growth, proliferation, and genetic integrity. Their unique structural features, including the arabinose sugar moiety and the chloro-substitution on the purine ring, confer specific biochemical properties that are exploited in research settings.
The primary mechanism through which purine analogs like this compound exert their effects is by mimicking natural purine nucleosides. This molecular mimicry allows them to interact with various enzymes involved in the synthesis and interconversion of nucleotides, as well as the polymerization of DNA and RNA.
A critical aspect of their utility as biochemical probes lies in their metabolic activation. To become active inhibitors of nucleic acid synthesis, these nucleoside analogs must be phosphorylated intracellularly to their 5'-mono-, di-, and triphosphate forms. The triphosphate metabolites are often the primary active molecules that directly interfere with DNA and RNA polymerases.
Research on closely related arabinosyl purine analogs provides a framework for understanding the potential applications of this compound as a biochemical tool. For instance, the triphosphate forms of related compounds, such as 9-β-D-arabinofuranosyladenine 5'-triphosphate (ara-ATP) and 9-β-D-arabinofuranosylguanine 5'-triphosphate (ara-GTP), have been shown to be potent inhibitors of various DNA polymerases. drugbank.com Studies have indicated that DNA polymerase alpha is particularly sensitive to inhibition by these analogs. drugbank.com The mode of inhibition is often competitive with the natural deoxynucleoside triphosphates (dNTPs), where the analog competes for the active site of the polymerase. drugbank.com
Furthermore, compounds like 9-β-D-arabinofuranosyl adenine (B156593) have demonstrated the ability to selectively inhibit the synthesis of nuclear DNA. nih.gov This selectivity allows researchers to probe the differential regulation and machinery of nuclear versus mitochondrial DNA replication.
The presence of a chlorine atom at the 6-position of the purine ring can significantly influence the compound's interaction with enzymes of purine metabolism. For example, substitutions at this position can affect the susceptibility of the nucleoside to deamination by enzymes like adenosine deaminase (ADA). nih.gov Some halogenated purine nucleosides exhibit resistance to ADA, which increases their intracellular half-life and allows for more sustained effects as biochemical probes. nih.gov
The purine salvage pathway is another critical area of investigation where these analogs are employed. This pathway, which recycles purine bases back into the nucleotide pool, is catalyzed by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT). youtube.com By studying how this compound and similar compounds are metabolized by these salvage enzymes, researchers can gain insights into the regulation and substrate specificity of this essential pathway. The base portion of the molecule, 6-chloropurine, can undergo metabolic conversion to S-(6-purinyl)glutathione and subsequently to the therapeutically active 6-mercaptopurine, highlighting a potential metabolic fate for the purine base. medchemexpress.com
In essence, this compound and its related analogs are powerful tools for the detailed investigation of fundamental cellular processes. Their ability to be metabolized and subsequently inhibit key enzymes provides a window into the complex and tightly regulated pathways of purine metabolism and nucleic acid synthesis.
Detailed Research Findings
| Compound/Analog | Enzyme/Process Investigated | Key Findings | Reference |
| 9-β-D-arabinofuranosyladenine 5'-triphosphate (ara-ATP) | DNA Polymerases (alpha, beta, gamma) | Competitive inhibitor of dATP, with DNA polymerase alpha being the most sensitive. | drugbank.com |
| 9-β-D-arabinofuranosylguanine 5'-triphosphate (ara-GTP) | DNA Polymerases (alpha, beta, gamma) | Competitive inhibitor of dGTP; did not substitute for dGTP as a substrate. | drugbank.com |
| 9-β-D-arabinofuranosyl adenine | Nuclear DNA Synthesis | Selectively inhibits nuclear DNA synthesis without affecting extrachromosomal DNA synthesis. | nih.gov |
| 6-Chloro-9-(b-D-ribofuranosyl)purine | DNA, RNA, and Protein Synthesis | General inhibitor of macromolecular synthesis. | biosynth.com |
| 2-chloro-6-substituted arabinonucleosides | Adenosine Deaminase (ADA) | Shown to be resistant to the action of E. coli adenosine deaminase. | nih.gov |
| 6-Chloropurine | Purine Metabolism | Metabolized to S-(6-purinyl)glutathione and 6-mercaptopurine. | medchemexpress.com |
Q & A
Q. What are the critical structural features of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine that determine its interaction with nucleotide-processing enzymes?
The β-D-arabinofuranosyl sugar moiety and the 6-chloro substitution on the purine base are structurally pivotal. The arabinofuranosyl configuration (C2'-endo puckering) mimics natural ribose sugars, enabling competitive binding to enzymes like kinases or polymerases, as observed in analogs such as 9-β-D-arabinofuranosylguanosine 5'-triphosphate (Ara-GTP) . The chloro group at the 6-position increases electrophilicity, reducing recognition by endogenous nucleobase salvage pathways and enhancing substrate specificity in nucleophilic environments (e.g., active sites of viral polymerases) .
Q. What synthetic routes are reported for 9-β-D-arabinofuranosyl-6-chloro-9H-Purine, and what protecting groups are essential during its preparation?
Synthesis involves glycosylation of 6-chloropurine with a protected arabinofuranosyl donor. Key steps include:
- Protection : Tri-O-acetyl groups on the arabinofuranosyl sugar (e.g., 2,3,5-tri-O-acetyl-β-D-arabinofuranosyl chloride) prevent unwanted side reactions during coupling .
- Coupling : Vorbrüggen conditions (e.g., trimethylsilyl triflate in acetonitrile) facilitate nucleoside formation .
- Deprotection : Mild acidic (e.g., aqueous HCl) or basic (e.g., NH₃/MeOH) conditions remove acetyl groups, yielding the final compound. Purity is confirmed via reversed-phase HPLC and ¹H/¹³C NMR .
Q. What analytical techniques are used to confirm the structural integrity of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine?
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies the anomeric proton (δ 5.8–6.2 ppm, doublet) and chloro-substituted purine signals (δ 8.3–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 329.05 .
- X-ray Crystallography : For crystalline derivatives, data (e.g., PDB: 6LC) validate the arabinofuranosyl conformation and halogen bonding patterns .
Advanced Research Questions
Q. How do solvent polarity and temperature variations impact the stability of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine during long-term storage?
Stability studies show:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) at -20°C minimize hydrolysis of the glycosidic bond, whereas aqueous buffers (pH > 7) accelerate degradation .
- Kinetic Analysis : Accelerated testing (4–37°C, pH 4–9) reveals degradation follows first-order kinetics. Activation energy (Eₐ) is derived via Arrhenius plots (ln k vs. 1/T) .
- Formulation : Lyophilization in argon atmospheres reduces oxidation, extending shelf-life to >12 months .
Q. What methodological approaches resolve discrepancies in reported IC₅₀ values of this compound across kinase inhibition assays?
Discrepancies arise from:
- Assay Conditions : Variable ATP concentrations (0.1–2 mM) alter competitive inhibition dynamics. Normalization to 1 mM ATP reduces variability .
- Enzyme Sources : Recombinant kinases (≥95% purity) with confirmed activity minimize batch-to-batch differences .
- Validation : Isothermal titration calorimetry (ITC) measures binding thermodynamics (ΔH, ΔS), reconciling kinetic (IC₅₀) and thermodynamic (Kₐ) data .
Q. How do computational models predict the binding modes of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine with viral polymerases, and how do these align with crystallographic data?
- Docking Simulations : AutoDock Vina predicts binding in the polymerase active site, with the arabinofuranosyl O4' forming hydrogen bonds to conserved residues (e.g., Asp623 in HCV NS5B) .
- Molecular Dynamics (MD) : AMBER simulations (100 ns) show the chloro group stabilizes hydrophobic interactions with Val321 and Leu159 .
- Crystallographic Validation : X-ray structures (e.g., PDB: 6LC) confirm predicted binding poses, though entropy-enthalpy compensation in MM-PBSA analyses may explain ΔG calculation mismatches .
Q. What strategies enhance the selectivity of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine for viral over human polymerases?
- Structural Modifications : Introducing 2'-fluoro or 3'-azido groups on the sugar moiety reduces human polymerase recognition while maintaining antiviral activity .
- Proteomics Profiling : Competitive Activity-Based Protein Profiling (ABPP) identifies off-target interactions with human kinases (e.g., PKA), guiding selectivity optimization .
- Mutagenesis Studies : Site-directed mutagenesis of polymerase active sites (e.g., Tyr671Ala) reveals residue-specific binding dependencies .
Notes on Data Contradictions and Methodological Rigor
- Degradation Kinetics : Conflicting half-life values in literature may stem from uncontrolled humidity during stability testing. Use dynamic vapor sorption (DVS) to standardize humidity levels .
- Enzymatic Assays : Discrepancies in Kᵢ values require cross-laboratory validation using reference standards (e.g., NIST-certified enzymes) .
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